molecular formula C5H12FNO B13151032 2-Fluoro-3-methoxy-2-methylpropan-1-amine

2-Fluoro-3-methoxy-2-methylpropan-1-amine

Cat. No.: B13151032
M. Wt: 121.15 g/mol
InChI Key: ISEKIPXDTNWDPZ-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-2-methylpropan-1-amine is a chemical compound with the molecular formula C5H12FNO It is known for its unique structural properties, which include a fluorine atom, a methoxy group, and a methyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylpropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom

Industrial Production Methods

Industrial production of 2-Fluoro-3-methoxy-2-methylpropan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-Fluoro-3-methoxy-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the methoxy group can influence its solubility and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxypropan-1-amine
  • 2-Fluoro-2-methylpropan-1-amine
  • 3-Methoxy-2-methylpropan-1-amine

Uniqueness

2-Fluoro-3-methoxy-2-methylpropan-1-amine is unique due to the presence of both fluorine and methoxy groups on the same carbon atom, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C5H12FNO

Molecular Weight

121.15 g/mol

IUPAC Name

2-fluoro-3-methoxy-2-methylpropan-1-amine

InChI

InChI=1S/C5H12FNO/c1-5(6,3-7)4-8-2/h3-4,7H2,1-2H3

InChI Key

ISEKIPXDTNWDPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(COC)F

Origin of Product

United States

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